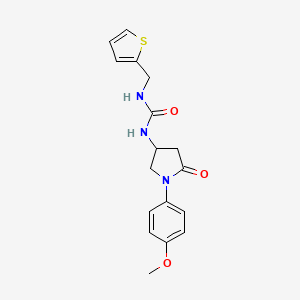![molecular formula C19H18N2O4S B2631213 2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one CAS No. 326881-76-9](/img/structure/B2631213.png)
2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a thiazine ring, another type of heterocycle. The molecule also contains a phenyl ring with three methoxy (-OCH3) groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzimidazole and phenyl), a thiazine ring, and methoxy groups. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole and thiazine rings might participate in reactions involving the nitrogen and sulfur atoms, respectively. The methoxy groups could potentially be replaced by other groups in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, oxygen, and sulfur) could influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have been interested in the synthesis and crystal structure analysis of derivatives of [1,3]thiazino[3,2-a]benzoimidazol-4-ones, including compounds structurally related to "2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one". These compounds have been synthesized through various chemical reactions, with their structures confirmed by techniques such as Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy, as well as X-ray single crystallography (El Ashry et al., 2015). Additionally, the synthesis of related compounds involves reactions that yield heterocyclic compounds with potential for further chemical transformations and applications (Britsun et al., 2005).
Anticancer and Antiproliferative Activities
Significant research has been directed towards evaluating the anticancer and antiproliferative activities of compounds structurally similar to "this compound". For instance, certain derivatives have been designed, synthesized, and assessed for their anticancer activity against various cancer cell lines, revealing moderate to excellent anticancer activity (Ravinaik et al., 2021). Moreover, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts demonstrated cytotoxic activity against different human tumor cell lines, indicating the importance of specific substituents for enhancing cytotoxic activity (Junli Yang et al., 2019).
Antioxidant and Antimicrobial Activities
Compounds with structural features akin to "this compound" have also been explored for their antioxidant and antimicrobial properties. Research includes the synthesis and evaluation of antioxidant activity through various assays, demonstrating potential mechanisms for their antioxidant effects (Omar Alejandro Ramos Rodríguez et al., 2020). Additionally, some newly synthesized benzimidazole derivatives have shown significant antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (E. A. Abd El-Meguid, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one, also known as 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one, is part of the Trimethoxyphenyl (TMP) group . TMP compounds have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The interaction of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one with its targets leads to various biochemical changes. For instance, TMP compounds, including this one, have been found to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division and leading to cell death, particularly in rapidly dividing cancer cells .
Biochemical Pathways
The action of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . Additionally, by inhibiting Hsp90, it disrupts the proper folding and function of several client proteins that are crucial for cell growth and survival .
Pharmacokinetics
Like other tmp compounds, it is expected to have good bioavailability due to the presence of the trimethoxyphenyl group, which enhances lipophilicity and cellular uptake .
Result of Action
The molecular and cellular effects of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one’s action include disruption of microtubule dynamics, inhibition of cell division, induction of cell cycle arrest, and ultimately, cell death . These effects are particularly pronounced in cancer cells, which divide rapidly and are thus more sensitive to disruptions in microtubule function .
Action Environment
The action, efficacy, and stability of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the ionization state of the compound, potentially influencing its cellular uptake and interaction with its targets. Additionally, the presence of other drugs or substances can affect its metabolism and excretion, thereby influencing its efficacy and potential for side effects .
Biochemical Analysis
Biochemical Properties
The TMP group in 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In cellular contexts, 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one can influence cell function in a variety of ways. For example, it has been associated with changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)16-10-17(22)21-13-7-5-4-6-12(13)20-19(21)26-16/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWFCCWCKEZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2631130.png)

![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)
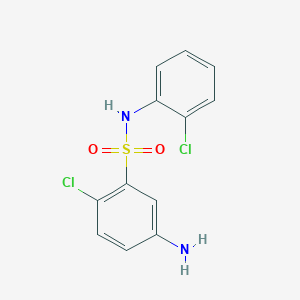
![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)
![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)
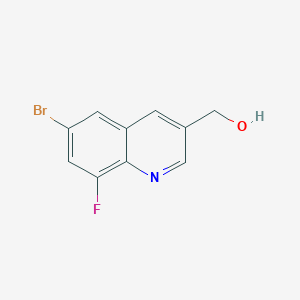
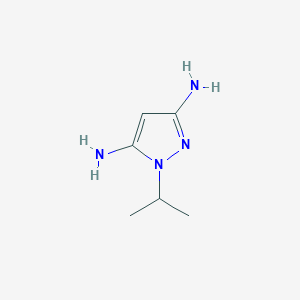
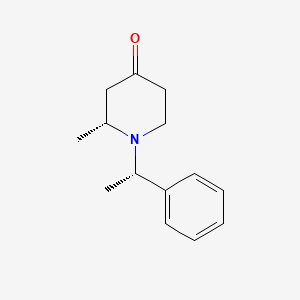
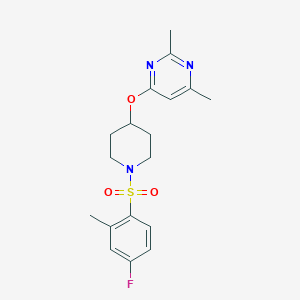
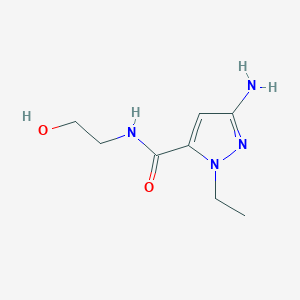
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)
